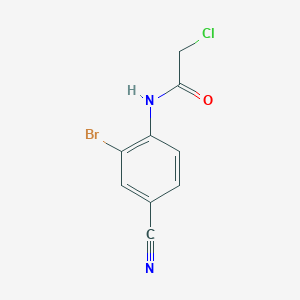
2-chloro-N-(2-thiophen-2-ylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-(2-thiophen-2-ylphenyl)acetamide, commonly known as CTAPA, is a chemical compound with potential applications in scientific research. It is a member of the acetamide family and is classified as a heterocyclic compound due to the presence of a thiophene ring in its structure. CTAPA has been shown to exhibit various biochemical and physiological effects, making it a promising candidate for further investigation.
Mechanism of Action
The mechanism of action of CTAPA is not fully understood. However, it has been suggested that it may inhibit the activity of certain enzymes involved in inflammation and tumor growth. Additionally, CTAPA has been shown to interact with certain receptors in the brain, suggesting a potential role in the treatment of neurodegenerative diseases.
Biochemical and Physiological Effects
CTAPA has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that CTAPA can inhibit the activity of certain enzymes involved in inflammation and tumor growth. Additionally, CTAPA has been shown to interact with certain receptors in the brain, suggesting a potential role in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of using CTAPA in lab experiments is its potential to exhibit anti-inflammatory and anti-tumor properties. Additionally, CTAPA has been shown to interact with certain receptors in the brain, making it a promising candidate for the development of new drugs for the treatment of neurodegenerative diseases. However, one limitation of using CTAPA in lab experiments is its limited availability and high cost.
Future Directions
There are several future directions for the investigation of CTAPA. One potential direction is the development of new drugs based on the anti-inflammatory and anti-tumor properties of CTAPA. Additionally, further investigation into the potential use of CTAPA in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's is warranted. Finally, the development of more efficient and cost-effective synthesis methods for CTAPA could lead to increased availability and lower costs, making it more accessible for scientific research.
Synthesis Methods
The synthesis of CTAPA involves the reaction of 2-chloroacetamide with 2-thiophen-2-ylphenylboronic acid in the presence of a palladium catalyst. The reaction proceeds via a Suzuki coupling reaction and yields CTAPA as a white crystalline solid.
Scientific Research Applications
CTAPA has been investigated for its potential use in scientific research. It has been shown to exhibit anti-inflammatory and anti-tumor properties, making it a promising candidate for the development of new drugs. Additionally, CTAPA has been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
2-chloro-N-(2-thiophen-2-ylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNOS/c13-8-12(15)14-10-5-2-1-4-9(10)11-6-3-7-16-11/h1-7H,8H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUEZEBCRWBLVKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=CS2)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(2-thiophen-2-ylphenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-4-[(2-chloroacetyl)amino]benzamide](/img/structure/B7557483.png)
![4-chloro-3-[(2-chloroacetyl)amino]-N-methylbenzamide](/img/structure/B7557487.png)


![2-chloro-N-[3-(pyrazol-1-ylmethyl)phenyl]acetamide](/img/structure/B7557531.png)
![4-[(2-chloroacetyl)amino]-N,3-dimethylbenzamide](/img/structure/B7557533.png)

![2-chloro-N-[4-(triazol-2-yl)phenyl]acetamide](/img/structure/B7557551.png)

![N-[4-(1H-pyrazol-5-yl)phenyl]-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B7557559.png)


![N-[2-(4-bromophenyl)propan-2-yl]-2-chloroacetamide](/img/structure/B7557582.png)
![N-[6-(2-methylimidazol-1-yl)pyridin-3-yl]prop-2-enamide](/img/structure/B7557585.png)